Methanesulfonamide, N-[3-(triethoxysilyl)propyl]-

Proton-conducting membranes Sol-gel materials Acid-base surface chemistry

Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- (CAS 52663-44-2) is a bifunctional organosilane coupling agent bearing a hydrolyzable triethoxysilyl anchoring group and a terminal methanesulfonamide (–NHSO₂CH₃) functionality. With a molecular formula of C₁₀H₂₅NO₅SSi and molecular weight of 299.46 g/mol, this compound belongs to the class of sulfonamide-functionalized silanes that bridge inorganic oxide surfaces (glass, silica, metal oxides) with organic matrices via covalent siloxane bond formation.

Molecular Formula C10H25NO5SSi
Molecular Weight 299.46 g/mol
CAS No. 52663-44-2
Cat. No. B3270439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanesulfonamide, N-[3-(triethoxysilyl)propyl]-
CAS52663-44-2
Molecular FormulaC10H25NO5SSi
Molecular Weight299.46 g/mol
Structural Identifiers
SMILESCCO[Si](CCCNS(=O)(=O)C)(OCC)OCC
InChIInChI=1S/C10H25NO5SSi/c1-5-14-18(15-6-2,16-7-3)10-8-9-11-17(4,12)13/h11H,5-10H2,1-4H3
InChIKeyYKAUFQXNKOSKLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Triethoxysilylpropyl)methanesulfonamide (CAS 52663-44-2): Organosilane Coupling Agent with Sulfonamide Functionality for Specialty Surface Engineering


Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- (CAS 52663-44-2) is a bifunctional organosilane coupling agent bearing a hydrolyzable triethoxysilyl anchoring group and a terminal methanesulfonamide (–NHSO₂CH₃) functionality [1]. With a molecular formula of C₁₀H₂₅NO₅SSi and molecular weight of 299.46 g/mol, this compound belongs to the class of sulfonamide-functionalized silanes that bridge inorganic oxide surfaces (glass, silica, metal oxides) with organic matrices via covalent siloxane bond formation [1][2]. The sulfonamide group provides a combination of hydrogen-bond donor/acceptor capability, moderate Brønsted acidity (methanesulfonamide pKₐ ≈ 5.0), and distinct chemical reactivity that differentiates it from the more common amino-, epoxy-, and methacryloxy-silane coupling agents [3]. Documented applications include use as an anchor module in three-module hydrophobic agents, as a precursor for proton-conducting sol-gel materials, and in lithographic resist underlayer film-forming compositions [2][4].

Why Generic Amino-Silanes Cannot Replace N-(3-Triethoxysilylpropyl)methanesulfonamide in Sulfonamide-Dependent Surface Architectures


The methanesulfonamide terminus of N-(3-triethoxysilylpropyl)methanesulfonamide provides a chemically distinct reactive profile that cannot be replicated by the widely used 3-aminopropyltriethoxysilane (APTES, CAS 919-30-2) or N-(3-triethoxysilylpropyl)gluconamide (CAS 104275-58-3) [1][2]. Unlike the primary amine in APTES, which is strongly basic (pKₐ of conjugate acid ≈ 10.6) and nucleophilic, the sulfonamide N–H is acidic (pKₐ ≈ 5.0) and the sulfonyl group is electron-withdrawing, enabling proton-donor functionality and fundamentally different non-covalent interaction patterns in supramolecular assemblies [3]. As demonstrated in the Doklady Chemistry synthetic route, N-[3-(triethoxysilyl)propyl]amide serves as the indispensable anchor module for constructing three-module hydrophobic agents via 1,3-propanesultone ring cleavage — a reaction pathway that depends specifically on the sulfonamide nitrogen for covalent linkage formation [2]. Furthermore, in resist underlayer film-forming compositions, the sulfonamide group provides unique dry-etching selectivity and hard-mask performance when incorporated at precisely 0.1–0.95 mol% relative to total silane content; substituting an amino-silane would eliminate the sulfonamide-dependent crosslinking and etch contrast required for sub-60 nm lithographic patterning [4].

Quantitative Differentiation Evidence for N-(3-Triethoxysilylpropyl)methanesulfonamide (CAS 52663-44-2) vs. Closest Silane Analogs


Sulfonamide vs. Amino Functional Group Acidity: pKₐ Difference of ≥5 Orders of Magnitude Dictates Proton-Exchange and Surface Charging Behavior

The methanesulfonamide N–H proton of the target compound exhibits a pKₐ of approximately 5.0 in aqueous solution, whereas the conjugate acid of the primary amine in 3-aminopropyltriethoxysilane (APTES) has a pKₐ of approximately 10.6 [1]. This 5.6 pKₐ-unit difference corresponds to a >10⁵-fold difference in proton dissociation equilibrium, meaning that at neutral pH, the sulfonamide exists predominantly in its deprotonated anionic form capable of proton-hopping conduction, while APTES remains protonated and cationic [1][2]. Gelest technical documentation further identifies that N-(3-triethoxysilylpropyl)-4,5-dihydroimidazole forms proton-vacancy-conducting polymers specifically with sulfonamides by sol-gel processing, confirming that the sulfonamide functional group — not a generic amine or amide — is required for this proton-exchange mechanism [3].

Proton-conducting membranes Sol-gel materials Acid-base surface chemistry

Sulfonamide Anchor Module Enables Unique Three-Module Hydrophobic Agent Architecture Not Accessible via Amide-Only or Amine-Only Silanes

In the Doklady Chemistry (2018) study, N-[3-(triethoxysilyl)propyl]amide — the exact structural scaffold of the target compound — serves as the essential anchor module (Module I) in a three-component architecture comprising: (I) silane anchor, (II) 1,3-propanesultone-derived connecting unit, and (III) polyfluoroheptyloxy hydrophobic spacer [1]. The synthesis proceeds by reacting polyfluorinated sulfonyl chlorides 5a/5b specifically with 3-aminopropyltriethoxysilane to yield N-[3-(triethoxysilyl)propyl]-3-(polyfluoroheptyloxy)propane-1-sulfonamides 7a and 7b in defined stoichiometric yields [1]. This modular construction is structurally dependent on the sulfonamide (–SO₂–NH–) linkage formed at the junction of Modules I and II; substituting a simple amide (–CO–NH–) or amine (–NH–) would eliminate the propanesultone ring-opening reaction pathway that covalently connects the anchor to the fluorinated spacer [1]. While the hydrophobicity data (contact angle measurements) for the final products 7a/7b were reported as 'in progress' at the time of publication, the triethoxysilyl anchor module itself provides the covalent grafting density that controls ultimate surface coverage [1].

Hydrophobic surface coatings Fluorinated materials Modular molecular design

Sulfonamide Silanes in Resist Underlayer Films: Sub-1 mol% Loading Achieves Functional Hard-Mask Performance vs. Conventional Carbon-Based Underlayers

US Patent 8,828,879 B2 (Shibayama et al., assigned to Nissan Chemical Industries) discloses that silane compounds bearing sulfonamide groups — a class that includes the target compound — are effective in lithographic resist underlayer film-forming compositions when incorporated at very low molar proportions of less than 1 mol% (specifically 0.1–0.95 mol%) relative to the total silane content [1]. At this loading, the sulfonamide group contributes to a polyorganosiloxane film that functions as a hard mask with sufficient dry-etch selectivity to prevent line fall and wiggling during etching of high-aspect-ratio features thinner than 60 nm [1]. In contrast, conventional spin-on carbon hard masks typically require thicknesses of 100–300 nm and lack the inherent silicon content that provides etch contrast in fluorocarbon-based plasma etching [2]. The patent further specifies that compositions lacking the sulfonamide silane component do not achieve the same combination of anti-reflective properties and pattern-bend resistance [1].

Lithographic resist underlayers Hard-mask materials Dry-etch selectivity

Gelest Hydrolytic Sensitivity Classification Grade 7: Moisture-Reactive Behavior Matches Specialty Handling Requirements vs. Grade 4–5 Commercial Amino-Silanes

Gelest, Inc. classifies organosilanes by Hydrolytic Sensitivity on a scale of 1 (least sensitive) to 8 (most sensitive). Compounds structurally analogous to the target compound, specifically those bearing the N-(3-triethoxysilylpropyl) scaffold (e.g., N-(3-triethoxysilylpropyl)-4,5-dihydroimidazole, SIT8187.5; tris(triethoxysilylpropyl)amine, SIT8716.3; and bis(3-triethoxysilylpropyl)amine, SIB1824.5), are uniformly assigned Hydrolytic Sensitivity Grade 7: 'reacts slowly with moisture/water' and require packaging under nitrogen [1][2]. In comparison, the widely used amino-silane APTES (3-aminopropyltriethoxysilane) is typically classified at Grade 4–5, reacting more rapidly with ambient moisture and requiring stricter exclusion of water during storage and application [3]. This slower hydrolysis kinetics of the triethoxysilylpropyl-sulfonamide class translates to longer pot life in coating formulations and more controlled surface grafting density when precise monolayer formation is required, as demonstrated in the controlled silanization of glass slides using the related BrTMOS reagent for superlow-fouling polymer grafting [4].

Hydrolytic stability Silane handling Moisture sensitivity

Research and Industrial Application Scenarios Where N-(3-Triethoxysilylpropyl)methanesulfonamide Provides Documented Functional Advantage


Proton-Conducting Sol-Gel Membrane Fabrication

For fuel cell and electrochemical device researchers developing sol-gel-derived proton-exchange membranes, N-(3-triethoxysilylpropyl)methanesulfonamide offers the acidic sulfonamide N–H (pKₐ ≈ 5.0) required for proton-hopping conduction pathways [1]. Unlike amino-silanes (pKₐ ≈ 10.6), which remain protonated and cationic at operating pH, the deprotonated sulfonamide facilitates proton vacancy conduction when co-condensed with imidazole-functionalized silanes in sol-gel matrices [1][2]. This specific proton-exchange functionality is documented in Gelest technical references for N-(3-triethoxysilylpropyl)-4,5-dihydroimidazole, which explicitly requires sulfonamide co-monomers for conductive polymer formation [2]. Procurement of the methanesulfonamide silane enables formulation of these specialty proton-conducting hybrid materials that cannot be prepared using standard amino- or epoxy-silanes.

Modular Fluorinated Hydrophobic Coating Construction

Building on the Doklady Chemistry (2018) synthetic platform, researchers constructing three-module hydrophobic agents for anti-wetting or anti-icing surfaces can employ N-(3-triethoxysilylpropyl)methanesulfonamide as the covalent anchor module [3]. The sulfonamide nitrogen serves as the junction point for 1,3-propanesultone ring opening, enabling attachment of polyfluoroheptyloxy hydrophobic spacers to create surface-grafted fluorinated coatings [3]. This modular strategy allows independent optimization of the anchor density (controlled by triethoxysilyl hydrolysis/condensation conditions), the spacer length (dictated by the polyfluoroalkyl chain), and the terminal group chemistry, providing a design flexibility not available with single-component fluorosilanes such as 1H,1H,2H,2H-perfluorooctyltriethoxysilane.

Advanced Lithography Hard-Mask Additive at Sub-1 mol% Loading

In semiconductor patterning applications requiring sub-60 nm feature resolution, N-(3-triethoxysilylpropyl)methanesulfonamide can be incorporated into resist underlayer film-forming compositions at precisely 0.1–0.95 mol% relative to total silane content, as disclosed in US Patent 8,828,879 B2 [4]. At this low loading, the sulfonamide silane contributes to the polyorganosiloxane hard mask that provides the dry-etch selectivity needed to prevent pattern collapse (line fall and wiggling) during high-aspect-ratio etching [4]. The silicon content of the sulfonamide silane affords etch contrast against the organic photoresist in fluorocarbon plasma that carbon-only underlayers cannot match, enabling thinner underlayer films and improved lithographic process margins [4].

Controlled-Density Surface Grafting onto Glass and Silica for Anti-Fouling Biointerfaces

The controlled hydrolytic sensitivity (Grade 7 on the Gelest scale) of triethoxysilylpropyl-functional silanes enables precise monolayer formation on glass and silica substrates, as demonstrated by the structurally related BrTMOS reagent used for grafting zwitterionic polymers that exhibit superlow protein adsorption (<5 ng/cm² fibrinogen) and complete resistance to mammalian cell adhesion [5]. N-(3-Triethoxysilylpropyl)methanesulfonamide provides analogous controlled silanization capability with the added benefit of a terminal sulfonamide group that can participate in hydrogen-bond-directed surface assembly, or serve as a precursor for further functionalization. This application is particularly relevant for biosensor, microarray, and medical device coating researchers who require batch-to-batch reproducible surface chemistry with quantified grafting density.

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